Product packaging for Fibronectin CS1 Peptide(Cat. No.:)

Fibronectin CS1 Peptide

Cat. No.: B612680
M. Wt: 873.0 g/mol
InChI Key: FLNMCNFAJCMMHI-YGHIGYJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Fibronectin CS1 Peptide is a defined sequence (EILDVPVST) derived from the alternatively spliced V region of cellular fibronectin . This peptide is a well-characterized research tool for investigating cell adhesion and signaling mechanisms, primarily through its specific interaction with the α4β1 integrin receptor . In oncology research, the CS1 peptide is a valuable compound for studying the molecular basis of tumor progression. It exhibits pro-metastatic activity by regulating cancer cell migration and invasion, as demonstrated in models of oral squamous cell carcinoma . Its binding to α4β1 integrin can stimulate the expression of matrix metalloproteinases (MMPs), enzymes critical for remodeling the extracellular matrix and facilitating cancer spread . This peptide also serves as a key reagent in immunology research. In vitro studies show that the this compound can stimulate T-cell proliferation, making it useful for investigating immune cell activation and costimulatory pathways . Furthermore, it has been applied in neurological disease research. Animal models of cerebral ischemia/reperfusion indicate that the CS1 peptide can decrease leukocyte infiltration in lesioned areas, leading to a reduction in infarct size, highlighting its potential role in modulating inflammatory responses after injury . The peptide has also been utilized in advanced drug delivery systems, such as being conjugated to polymeric micelles for targeted intranasal delivery to the brain . This product is provided as a white to off-white powder with a purity of ≥95% and a molecular weight of 872.96 g/mol . It is soluble in water and should be stored at -20°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H64N8O15 B612680 Fibronectin CS1 Peptide

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61)/t19-,20+,21-,22-,23-,24-,25-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNMCNFAJCMMHI-YGHIGYJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N8O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Recognition and Ligand Receptor Interactions

Primary Receptor: Integrin Alpha4Beta1 (α4β1)

The principal receptor for the CS1 peptide is the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). researchgate.netnih.govfrontiersin.org This heterodimeric transmembrane protein is expressed on the surface of various cells, including leukocytes, and plays a crucial role in cell-cell and cell-extracellular matrix interactions. frontiersin.org

Specificity of α4β1 Binding to CS1 Peptide

The binding of the integrin α4β1 to the CS1 peptide is a highly specific interaction. The CS1 peptide represents a dominant cell type-specific adhesion site within the IIICS region of fibronectin. researchgate.netnih.gov The integrin α4β1 specifically recognizes and binds to this site, an interaction that can be inhibited by antibodies targeting either the α4 or β1 subunits of the integrin. nih.govcapes.gov.br This specificity ensures that cellular adhesion and signaling are precisely regulated.

Role of the Leu-Asp-Val (LDV) Motif as the Minimal Active Sequence

Within the 25-amino acid CS1 peptide, the tripeptide sequence Leucine-Aspartic Acid-Valine (LDV) has been identified as the minimal active sequence required for binding to the integrin α4β1. researchgate.netnih.govfrontiersin.org Studies using synthetic overlapping peptides demonstrated that peptides containing the LDV sequence were active in promoting cell spreading, while those without it were not. researchgate.netnih.gov The aspartic acid residue is absolutely essential for this activity, as its substitution, even with a structurally similar amino acid like glutamic acid, abolishes the binding capability. researchgate.net The importance of the LDV sequence is further underscored by its complete conservation across the IIICS regions of human, rat, bovine, and avian fibronectins. researchgate.netnih.gov

Structural Basis of CS1-Integrin Binding

While a definitive crystal structure of the CS1-integrin α4β1 complex is not yet available, mutagenesis and peptide inhibition studies have provided significant insights into the structural basis of their interaction. frontiersin.org The binding is thought to involve a β-turn conformation of the LDV motif within the CS1 peptide, which fits into a binding pocket on the integrin α4β1. imrpress.com The interaction is also dependent on the presence of divalent cations, such as manganese (Mn2+), which can modulate the affinity of the binding. aai.orgmolbiolcell.org

Interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β1 Integrin

The integrin α4β1 is also a receptor for Vascular Cell Adhesion Molecule-1 (VCAM-1), a protein expressed on the surface of endothelial cells. nih.govresearchgate.net This shared receptor leads to a competitive interplay between the CS1 peptide and VCAM-1.

Competitive Inhibition Mechanisms by CS1 Peptide on VCAM-1 Binding

The CS1 peptide acts as a competitive inhibitor of the interaction between VCAM-1 and the integrin α4β1. nih.govresearchgate.netbiologists.com Kinetic analyses have demonstrated that the inhibition is directly competitive, suggesting that CS1 and VCAM-1 vie for the same or spatially close binding sites on the integrin. nih.govresearchgate.net The CS1 peptide has been shown to inhibit VCAM-1-dependent cell adhesion in various assays. nih.govresearchgate.net For instance, lymphocyte binding to a recombinant soluble form of human VCAM-1 can be completely blocked by the CS1 peptide. nih.gov

Synergistic Interactions with Other Fibronectin Domains and Receptors

The biological activity of the Fibronectin CS1 (Connecting Segment-1) peptide is not solely defined by its direct interaction with its primary receptor, the α4β1 integrin. Research indicates that its function can be significantly modulated by and act in concert with other domains within the fibronectin molecule and their respective receptors. This synergistic activity is crucial for mediating complex cellular responses.

A notable example of this synergy is observed in the activation of CD4+ T cells. For these cells to proliferate, engagement of the T-cell receptor (CD3) is necessary but not sufficient. Co-stimulation via fibronectin is required, involving more than one of its domains. While the CS1 peptide can induce significant proliferation of CD4+ cells when presented with an anti-CD3 antibody, this activation is mediated by the VLA-4 (α4β1) integrin. rupress.org However, studies on native plasma fibronectin reveal a more complex requirement. The activation of CD4+ cells by native fibronectin and anti-CD3 antibodies appears to depend on both the VLA-4/CS1 interaction and the VLA-5/RGD (Arg-Gly-Asp) interaction. rupress.org Evidence strongly suggests that the VLA-5/RGD interaction is a prerequisite for the VLA-4/CS1 functional engagement in this context. rupress.org This indicates a hierarchical or cooperative relationship where binding to the RGD domain may induce conformational changes or signaling events that empower the CS1 domain to exert its full biological effect.

This concept of synergy is a recurring theme in fibronectin biology. For instance, the binding of the α5β1 integrin to the RGD sequence in the 10th type III domain (FN10) is dramatically enhanced by a "synergy site" located in the 9th type III domain (FN9). rupress.org Although CS1's primary partner is α4β1, not α5β1, this principle highlights how spatially distinct sites within fibronectin cooperate to ensure high-affinity binding and specific cellular responses. rupress.orgrupress.org Furthermore, other fibronectin domains, such as the first Type III domain (FnIII-1) and the extra domain A (EDA), have been shown to work synergistically to activate Toll-like receptor 4 (TLR4) signaling and induce an inflammatory response. plos.org

Absence of Arg-Gly-Asp (RGD) Containing Domain Activity

A defining characteristic of the Fibronectin CS1 peptide is its lack of the Arg-Gly-Asp (RGD) amino acid sequence. genscript.commedchemexpress.com The RGD motif, located in the tenth type III repeat of fibronectin, is the principal recognition site for a number of integrins, most notably α5β1 and αv-class integrins. rupress.orgahajournals.orgspandidos-publications.com These interactions are fundamental to many cell adhesion processes.

The CS1 peptide, therefore, represents an alternative cell-adhesion mechanism that is independent of the RGD sequence. nih.gov It provides a specific recognition site for the α4β1 integrin (also known as Very Late Antigen-4 or VLA-4). nih.govnih.gov This distinction is critical, as it allows for differential cell recognition and function. For example, the CS1 peptide does not affect lymphocyte adhesion to fibronectin fragments that contain the RGD domain but lack the CS1 sequence. genscript.com

This RGD-independent activity is a key feature of the CS1 domain's role in specific biological processes, particularly those involving leukocytes and certain tumor cells, which preferentially use the α4β1/CS1 pathway for adhesion and migration. nih.govbiologists.com The existence of distinct binding sites like RGD and CS1 allows fibronectin to interact with different cell types or to trigger different cellular responses from the same cell, depending on which integrins the cell expresses and which fibronectin domains are accessible. biologists.com

Distinctions and Similarities with CS5 Peptide and Other Fibronectin Fragments

The CS1 peptide is located within a region of the fibronectin molecule known as the type III connecting segment (IIICS) or V (variable) region, which is subject to alternative splicing. genscript.comahajournals.org This same region can contain another cell-adhesive site known as CS5.

Similarities:

Location: Both CS1 and CS5 are located within the alternatively spliced IIICS region of fibronectin. nih.govsemanticscholar.org

Receptor: Both peptides are recognized by the α4β1 integrin. ahajournals.orgnih.gov

Distinctions:

Adhesive Activity: The most significant difference is in their adhesive potency. The CS1 site is considered the dominant cell type-specific adhesion site within the IIICS, while the adhesive activity of CS5 is markedly weaker. nih.govspringermedizin.de

Minimal Active Sequence: The minimal amino acid sequence required for cell adhesion activity is different. For CS1, it is the tripeptide Leu-Asp-Val (LDV). nih.gov For CS5, the active sequence is Arg-Glu-Asp-Val (REDV). ahajournals.orgnih.gov

Functional Efficacy: In functional assays, such as promoting neurite outgrowth, the CS1 peptide has been shown to be active, whereas the CS5 peptide was found to be inactive, a difference potentially attributable to sequence variations between species (human vs. chicken fibronectin in the study). semanticscholar.org

The table below summarizes the key distinctions between the CS1 and CS5 peptides.

FeatureCS1 PeptideCS5 Peptide
LocationType III Connecting Segment (IIICS)Type III Connecting Segment (IIICS)
Primary Receptorα4β1 Integrin (VLA-4)α4β1 Integrin (VLA-4)
Minimal Active SequenceLeu-Asp-Val (LDV) nih.govArg-Glu-Asp-Val (REDV) ahajournals.org
Relative Adhesive ActivityDominant, strong activity nih.govMuch weaker than CS1 nih.govspringermedizin.de

When compared to other fibronectin fragments, CS1's uniqueness is further highlighted. Its interaction with α4β1 is distinct from the interaction of the central cell-binding domain (containing the RGD sequence) with α5β1. nih.gov Furthermore, competitive binding studies have shown that the CS1 peptide can inhibit the binding of Vascular Cell Adhesion Molecule-1 (VCAM-1) to α4β1, suggesting that fibronectin and VCAM-1 recognize identical or spatially overlapping binding sites on the integrin. nih.gov This positions CS1 as a key player in the regulation of α4β1-mediated cell interactions with multiple ligands.

Cellular Processes Modulated by Fibronectin Cs1 Peptide

Cell Adhesion Dynamics

The CS1 peptide is a well-established mediator of cell adhesion, a fundamental process for tissue development and maintenance. Its function is primarily mediated through its interaction with the α4β1 integrin receptor. nih.govpeptide.com

Promotion of Cell Adhesion on Various Cell Types

The CS1 peptide promotes the adhesion of a diverse range of cell types. This includes lymphoid cells, melanoma cells, and various tumor cells. springermedizin.decpcscientific.com For instance, research has demonstrated that the CS1 sequence is crucial for the attachment of B lymphoid cells. nih.gov Furthermore, studies on oral squamous cell carcinoma (OSCC) have shown that the CS1 peptide enhances the adhesion of cancer cells. springermedizin.denih.gov The minimal essential sequence for this cell type-specific adhesion has been identified as the tripeptide Leucine-Aspartic acid-Valine (LDV). nih.gov

Cell Spreading and Morphological Changes

Beyond initial attachment, the CS1 peptide actively influences cell spreading and the subsequent reorganization of the cell's internal architecture.

Induction of Cell Spreading

The CS1 peptide has been shown to induce cell spreading in several cell types. ahajournals.orgahajournals.org In studies involving oral squamous cell carcinoma (OSCC) cells, the CS1 peptide promoted cell spreading in a dose-dependent manner. springermedizin.de When OSCC cells were plated on surfaces coated with a CS1-BSA conjugate, significant cell spreading was observed. springermedizin.de This effect was abrogated by a CS1 blocking peptide and by the suppression of integrin α4, confirming the crucial role of the CS1-α4β1 interaction in this process. springermedizin.de Similarly, research on melanoma cells has demonstrated that a peptide containing the carboxyl-terminal 8 amino acids of CS1 (EILDVPST) is sufficient to support cell spreading. nih.govresearchgate.net

Regulation of Cytoskeletal Reorganization and Focal Adhesion Formation

Cell spreading is intrinsically linked to the dynamic reorganization of the actin cytoskeleton and the formation of focal adhesions, which are large protein complexes that link the cytoskeleton to the extracellular matrix. wikipedia.org The CS1 peptide has been shown to induce the formation of actin stress fibers and focal contacts. ahajournals.org In B lymphoid cells, adhesion to the CS1 synthetic peptide induced the formation of transient cytoplasmic projections, a process involving both actin and tubulin reorganization. nih.gov This cytoskeletal rearrangement is a critical step for subsequent cellular functions like migration. Studies have shown that focal adhesion formation can be initiated by the clustering of integrins upon ligand binding. biologists.com While the engagement of α5β1 integrin with the RGD domain of fibronectin is a well-known trigger for robust focal adhesion formation, the signaling pathways downstream of α4β1 binding to CS1 appear to be distinct. nih.gov For instance, adhesion via α5β1 leads to a significant increase in protein kinase Cα (PKCα) activation, which is not observed after adhesion via α4β1. nih.gov This suggests that different integrins can utilize distinct signaling mechanisms to induce focal adhesion formation and subsequent cellular responses. nih.gov

Cell Migration and Motility

The CS1 peptide is a potent promoter of cell migration and motility, processes essential for development, immune response, and wound healing, but also implicated in cancer metastasis. biologists.comnih.gov The interaction between CS1 and the α4β1 integrin is a key driver of this migratory behavior. biologists.comnih.gov

Studies using Chinese hamster ovary (CHO) cells deficient in the α5β1 integrin have demonstrated that the expression of α4β1 is sufficient to enable cell migration on fibronectin, and this migration is inhibited by the CS1 peptide. biologists.comnih.gov This indicates that α4β1 can function as a cell motility receptor for fibronectin independently of α5β1. biologists.comnih.gov Furthermore, the CS1 sequence alone is sufficient to support α4β1-mediated cell motility. biologists.com

In the context of cancer, the CS1 peptide has been shown to enhance the migration and invasion of oral squamous cell carcinoma (OSCC) cells in vitro. springermedizin.denih.govresearchgate.net This process was found to be mediated by focal adhesion kinase (FAK), as its suppression blocked CS1-induced cell migration. springermedizin.denih.gov Similarly, in B lymphoid cells, the CS1 peptide induced dose-dependent cell migration. nih.gov The production of fibronectin isoforms highly enriched for the CS1 site during embryonic development suggests a critical role for this sequence in cell motility during morphogenesis. semanticscholar.org

Cell Line/TypeEffect of CS1 PeptideKey MediatorsReference
Oral Squamous Carcinoma Cells (HSC-3, UM-SCC14A)Enhanced spreading, migration, and invasionIntegrin α4, FAK springermedizin.denih.gov
α5-deficient CHO cells expressing α4β1Enabled migration on fibronectinα4β1 Integrin biologists.comnih.gov
B Lymphoid CellsInduced dose-dependent migration and cytoplasmic projectionsα4β1 Integrin nih.gov
Melanoma CellsSupported cell spreadingα4β1 Integrin nih.govresearchgate.net

Facilitation and Guidance of Cell Migration

The CS1 peptide is a potent facilitator and guide for cell migration. By providing a specific adhesive substrate for cells expressing the α4β1 integrin, it establishes chemotactic gradients that direct cell movement. researchgate.net This guidance is crucial in processes such as wound healing, where cells need to migrate into the wound bed to initiate repair, and in the trafficking of immune cells to sites of inflammation. nih.gov For instance, studies have shown that the CS1 peptide can significantly inhibit the binding of T cells to synovial and peripheral lymph node high endothelial venules, demonstrating its role in lymphocyte trafficking. nih.gov

Modulation of Cell Motility Independent of Other Integrin Receptors (e.g., α5β1)

A significant aspect of CS1's function is its ability to mediate cell motility independently of the α5β1 integrin, the classical fibronectin receptor that recognizes the RGD (Arginine-Glycine-Aspartic acid) sequence. biologists.comnih.gov Research has demonstrated that cells lacking the α5 subunit can still migrate effectively on fibronectin, a process mediated by the α4β1 integrin's interaction with the CS1 domain. biologists.com This indicates that cellular motility on fibronectin can be fine-tuned by the expression of different integrin receptors and the presence of fibronectin isoforms containing the CS1 sequence. biologists.com The motility of α4β1-expressing Chinese Hamster Ovary (CHO) cells on fibronectin was significantly reduced in the presence of the CS1 peptide, confirming the sequence's direct involvement in this process. biologists.com

Cell Invasion

The influence of the CS1 peptide extends to the complex process of cell invasion, a hallmark of cancer metastasis and certain inflammatory diseases.

Enhancement of Invasive Phenotypes in Specific Cell Contexts

In certain cellular contexts, particularly in cancer, the CS1 peptide has been shown to enhance invasive phenotypes. springermedizin.denih.gov Studies on oral squamous cell carcinoma (OSCC) have revealed that higher levels of CS1 expression are present in tumor tissues compared to normal tissues. springermedizin.denih.gov In vitro assays demonstrated that the inclusion of the CS1 peptide enhanced the migration and invasion of OSCC cells. springermedizin.denih.govresearchgate.net This pro-invasive effect is often mediated through the activation of downstream signaling molecules like focal adhesion kinase (FAK). springermedizin.deresearchgate.net The invasive potential of lung tumor cells and leukemic monocyte lymphoma cells (U937) has also been linked to the CS1 peptide, with blocking peptides or antibodies against α4β1 inhibiting this process. nih.gov

Influence on Cell Proliferation

The CS1 peptide can also influence cell proliferation, often in conjunction with other signaling molecules. For example, in the context of T-cell activation, immobilized synthetic CS1 peptides, when combined with anti-CD3 antibodies, can synergistically promote the proliferation of CD4+ T cells. psu.edu This proliferative signal is mediated through the VLA-4 receptor (α4β1 integrin). psu.edu Interestingly, while the VLA-5 receptor appears to be the primary driver of T-cell proliferation induced by native fibronectin, the CS1/VLA-4 interaction plays a significant, albeit partial, role. psu.edu Furthermore, studies on multiple myeloma have identified a specific CS1-derived peptide that can induce cytotoxic T lymphocytes (CS1-CTL), leading to the proliferation of these immune cells in response to myeloma cells. nih.gov This highlights a potential therapeutic avenue where the CS1 peptide can be harnessed to stimulate an anti-tumor immune response.

Regulation of Cell Differentiation

The interaction between cells and the extracellular matrix is a critical determinant of cell fate, and the CS1 peptide is involved in regulating cell differentiation, particularly in stem cells.

Impact on Stem Cell Lineage Commitment (e.g., embryonic stem cells, mesenchymal stem cells)

The composition of the extracellular matrix, including the presence of fibronectin and its specific domains, can direct the differentiation of stem cells into various lineages. nih.govrsc.org While fibronectin, in general, has been shown to mediate the differentiation of embryonic stem (ES) cells towards a meso-endodermal lineage, the specific role of the CS1 domain is an area of active investigation. nih.gov The interaction of mesenchymal stem cells (MSCs) with fibronectin is known to promote their proliferation and differentiation, with integrin-mediated signaling playing a key role. mdpi.com Given that MSCs can express α4β1 integrin, the CS1 peptide likely contributes to guiding their lineage commitment. For instance, structured hydrogel films with defined lines of fibronectin have been shown to guide the migration and organization of MSCs, processes that are intrinsically linked to their differentiation potential. plos.org Although direct studies isolating the effect of the CS1 peptide on stem cell differentiation are less common, the established role of the α4β1 integrin in stem cell biology suggests a significant contribution of the CS1 domain in this process. mdpi.com

Data Tables

Table 1: Effect of Fibronectin CS1 Peptide on Cell Migration

Cell TypeExperimental ObservationReference
α4β1-expressing CHO cellsMotility on fibronectin was reduced by approximately 60% in the presence of 0.7 mM CS1 peptide. biologists.com
Oral Squamous Carcinoma Cells (HSC-3 and UM-SCC14A)CS1 peptide enhanced cell migration in wound healing assays. springermedizin.deresearchgate.net
T lymphoblastoid cellsAdhesion to synovial endothelium was abrogated by a synthetic CS1 peptide. springermedizin.de

Table 2: Role of this compound in Cell Invasion

Cell TypeExperimental FindingReference
Oral Squamous Carcinoma Cells (HSC-3)CS1 peptide increased the invasion of cells through matrigel-coated membranes. springermedizin.deresearchgate.net
Lung tumor cellsA CS1 blocking peptide inhibited cell invasion. nih.gov
Leukemic monocyte lymphoma cells (U937)A CS1 blocking peptide inhibited cell invasion. nih.gov

Effects on Other Differentiating Cell Types (e.g., myoblasts)

The process of myogenesis, or muscle formation, involves the differentiation and fusion of mononucleated myoblasts into multinucleated myotubes, which mature into muscle fibers. d-nb.info This intricate process is heavily influenced by the extracellular matrix (ECM), with fibronectin playing a pivotal role. Specifically, the connecting segment-1 (CS1) domain of fibronectin and its interaction with cell surface receptors are critical in modulating myoblast behavior.

The primary receptor for the CS1 domain on myoblasts is the integrin α4β1, also known as Very Late Antigen-4 (VLA-4). nih.govbiologists.comuniprot.org This interaction is distinct from the binding of the central cell-binding domain of fibronectin, which contains the Arg-Gly-Asp (RGD) sequence and is recognized by other integrins like α5β1. genscript.comnih.gov The expression and engagement of these different fibronectin-binding integrins appear to regulate different stages of myogenesis, from proliferation to terminal differentiation and fusion. biologists.comnih.gov

Research indicates a specialized role for the α4β1-CS1 interaction in the later stages of myogenesis, particularly during secondary myogenesis when secondary myoblasts align along and fuse with newly formed primary myotubes. nih.gov The expression of VLA-4 is induced as myotubes form. nih.gov In contrast, its counter-receptor, Vascular Cell Adhesion Molecule-1 (VCAM-1), is present on myoblasts and myotubes. nih.gov This expression pattern suggests that the interaction between VLA-4 on myotubes and VCAM-1 on myoblasts facilitates the precise alignment and subsequent fusion of these cells. nih.gov Studies using antibodies to block VLA-4 have demonstrated an inhibition of myotube formation in culture, supporting the essential role of this interaction in myoblast fusion. nih.gov

The function of the α4β1 integrin appears to be specifically linked to the fusion process rather than general adhesion or proliferation. biologists.com While other fibronectin receptors like α5β1 are crucial for initial myoblast adhesion and can influence the switch between proliferation and differentiation, the α4β1 complex is implicated more directly in the cell-cell recognition and fusion events that create multinucleated myofibers. biologists.comnih.gov This suggests a sophisticated regulatory mechanism where different domains of fibronectin modulate distinct cellular processes during muscle development through specific integrin interactions.

The table below summarizes key research findings on the modulation of myoblast differentiation by the fibronectin CS1-α4β1 integrin axis.

Cellular ProcessKey Molecules InvolvedKey FindingsCell Type / Model
Myoblast Fusion Integrin α4β1 (VLA-4), Fibronectin CS1, VCAM-1The α4β1 complex is implicated in the fusion of secondary myoblasts. biologists.com Interaction between VLA-4 and VCAM-1 is important for myoblast-myotube fusion. ahajournals.orgSecondary Myoblasts
Myotube Formation Integrin α4β1 (VLA-4), VCAM-1Antibodies against VLA-4 or VCAM-1 inhibit the formation of myotubes in culture. nih.govCultured Muscle Cells
Myoblast Alignment Integrin α4β1 (VLA-4), VCAM-1The VLA-4-VCAM-1 interaction is thought to influence the alignment of secondary myoblasts along primary myotubes. nih.govSecondary Myoblasts, Primary Myotubes
Myogenic Differentiation Integrin α4β1 (VLA-4)Integrin α4β1 plays a significant role in the differentiation and fusion of myoblasts during skeletal myogenesis. uniprot.orgMyoblasts

Intracellular Signaling Pathways and Molecular Mechanisms

Integrin-Mediated Signal Transduction

Integrins, a family of heterodimeric transmembrane receptors composed of α and β subunits, are central to mediating the cellular response to the extracellular matrix (ECM), including fibronectin and its CS1 domain. mdpi.comthno.org The interaction between the CS1 peptide and integrins, particularly α4β1, triggers a bidirectional flow of information across the plasma membrane, a process crucial for regulating various cellular functions. mdpi.comthno.orgspandidos-publications.com

"Outside-in" and "Inside-out" Signaling Mechanisms

Integrin signaling is characterized by two distinct yet interconnected pathways: "outside-in" and "inside-out" signaling. mdpi.comthno.org

"Outside-in" signaling is initiated when an extracellular ligand, such as the CS1 peptide, binds to the integrin receptor. mdpi.comthno.org This binding induces a conformational change in the integrin, leading to its activation and clustering. thno.orgspandidos-publications.combiologists.com This, in turn, facilitates the recruitment and activation of various intracellular signaling molecules and cytoskeletal components to form focal adhesions, transmitting signals from the ECM into the cell to modulate cellular behavior. mdpi.comspandidos-publications.com

"Inside-out" signaling , conversely, involves intracellular signals that modulate the affinity of the integrin for its extracellular ligands. mdpi.comthno.org Intracellular activating factors, such as talin and kindlins, can bind to the cytoplasmic tails of integrin β subunits. mdpi.com This interaction alters the conformation of the integrin's extracellular domain, increasing its binding affinity for ligands like the CS1 peptide. mdpi.comhaematologica.org This process allows cells to dynamically regulate their adhesion to the ECM in response to internal cues. mdpi.combiorxiv.org

Table 1: Comparison of "Outside-in" and "Inside-out" Signaling

Feature"Outside-in" Signaling"Inside-out" Signaling
Initiation Extracellular ligand (e.g., CS1 peptide) binding to integrin. mdpi.comthno.orgIntracellular signals activating integrins from within the cell. mdpi.comthno.org
Primary Effect Transmits signals from the ECM into the cell. mdpi.comModulates integrin affinity for extracellular ligands. mdpi.comhaematologica.org
Key Events Integrin conformational change, clustering, and recruitment of intracellular proteins. spandidos-publications.combiologists.comBinding of intracellular proteins (e.g., talin) to integrin cytoplasmic tails. mdpi.com
Cellular Outcome Regulation of cell adhesion, migration, proliferation, and survival. mdpi.combiologists.comDynamic regulation of cell adhesion in response to internal cues. mdpi.combiorxiv.org

Activation of Downstream Signaling Molecules

The binding of the CS1 peptide to integrins initiates a signaling cascade that activates numerous downstream molecules. A prominent and early event in this cascade is the autophosphorylation and activation of Focal Adhesion Kinase (FAK). springermedizin.debiologists.com Activated FAK serves as a scaffold for the recruitment and activation of other signaling proteins, including Src family kinases, phosphoinositide 3-kinase (PI3K), and Grb2. spandidos-publications.combiologists.comnih.gov These interactions subsequently trigger further downstream pathways, such as the Ras/MAPK (mitogen-activated protein kinase) pathway, which are crucial for regulating gene expression and cell proliferation. spandidos-publications.combiologists.comutoledo.edu The activation of Rho family GTPases is also a key consequence of CS1-integrin engagement, playing a vital role in cytoskeletal organization and cell migration. biologists.comutoledo.eduresearchgate.net

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK, a non-receptor tyrosine kinase, is a critical mediator of integrin signaling and plays a central role in the cellular responses induced by the Fibronectin CS1 peptide. springermedizin.debiologists.commdpi.com

Activation of FAK in Response to CS1 Binding

Upon binding of the CS1 peptide to α4β1 integrin, FAK is recruited to the newly formed focal adhesion complexes at the cell membrane. springermedizin.debiologists.com This recruitment facilitates the autophosphorylation of FAK at the tyrosine residue 397 (Tyr397). spandidos-publications.comnih.govmdpi.com This autophosphorylation event is a hallmark of FAK activation and creates a high-affinity binding site for the SH2 domain of Src family kinases. biologists.comnih.gov The subsequent binding of Src to FAK leads to the full activation of FAK through phosphorylation of other tyrosine residues, such as Tyr576 and Tyr577, within the FAK kinase domain. nih.gov

FAK's Role in CS1-Mediated Cellular Responses

Activated FAK is instrumental in mediating a variety of cellular processes initiated by the CS1 peptide. Research has demonstrated that FAK is essential for CS1-induced cell spreading and migration. springermedizin.de For instance, in oral squamous cell carcinoma (OSCC) cells, treatment with the CS1 peptide leads to increased FAK phosphorylation. springermedizin.deresearchgate.net Furthermore, the suppression of FAK expression or activity significantly inhibits CS1-mediated cell migration, highlighting FAK's crucial role in this process. springermedizin.de FAK signaling also influences cell cycle progression and proliferation in response to ECM cues. aai.orgbiorxiv.org The kinase acts as a central hub, integrating signals from integrins and growth factor receptors to control downstream pathways like the PI3K/Akt and MAPK/ERK pathways, which are vital for cell survival and growth. spandidos-publications.comaai.orgahajournals.orgrupress.org

Table 2: Research Findings on FAK's Role in CS1-Mediated Responses

Cell TypeExperimental ObservationConclusionReference
Oral Squamous Cell Carcinoma (OSCC)CS1 peptide treatment increased FAK phosphorylation at Tyr-925.CS1 induces FAK activation. springermedizin.de
Oral Squamous Cell Carcinoma (OSCC)Suppression of FAK blocked CS1-induced cell migration.FAK is essential for CS1-mediated cell migration. springermedizin.de
Human Endothelial CellsFAK knockdown inhibited HLA class I-induced proliferative responses.FAK plays a role in regulating cell cycle progression. aai.org
Mouse Embryonic FibroblastsFAK knockdown altered the expression of genes important for metabolic and biosynthetic processes in response to matrix stiffness.FAK acts as a mechanotransducer, influencing cellular metabolism. biorxiv.org

Protein Kinase C Alpha (PKCα) Activation

Protein Kinase C alpha (PKCα), a member of the conventional PKC family of serine/threonine kinases, is another key signaling molecule implicated in the cellular response to fibronectin and its fragments. karger.comsdbonline.orgresearchgate.net The activation of PKCα is often dependent on calcium and diacylglycerol (DAG). sdbonline.orgresearchgate.net

Studies have shown that cell adhesion to fibronectin can lead to the activation of PKC. nih.gov In the context of T cells, the interaction with fibronectin, which can be inhibited by CS1 peptides, results in the activation of NF-κB in a PKC-dependent manner. nih.gov This suggests that PKC lies downstream of integrin engagement by fibronectin. In multiple myeloma cells, fibronectin is an activator of PKCα, which has been associated with increased cell migration. karger.com Furthermore, the activation of PKCα can lead to an "inside-out" signaling event, increasing the binding of β1-integrins to fibronectin. karger.com In platelets, the activation of PKC has been shown to be downstream of integrin-mediated adhesion to collagen and can influence the stability of platelet adhesion. ahajournals.org While direct evidence specifically linking CS1 peptide binding to PKCα activation is an area of ongoing research, the established role of PKC in fibronectin-integrin signaling strongly suggests its involvement in the downstream pathways activated by the CS1 peptide.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathways are a critical group of signaling cascades that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. molbiolcell.orgspandidos-publications.com These pathways typically consist of a three-tiered kinase relay: a MAPKKK, a MAPKK, and the MAPK itself. nih.gov The ERK/MAPK signaling pathway, in particular, is closely associated with cell proliferation and differentiation. spandidos-publications.com

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central components of the MAPK pathway, playing a pivotal role in transmitting signals from cell surface receptors to the nucleus. molbiolcell.org Research indicates that the this compound can modulate the activation state of the ERK/MAPK pathway. In cultured Schwann cells, the CS1 peptide has been shown to inhibit the activation of ERK1/2 that is stimulated by stressors like lipopolysaccharide (LPS) or serum starvation. springermedizin.de A brief co-incubation of Schwann cells with the CS1 peptide was sufficient to decrease the phosphorylation of ERK1/2 (pERK1/2) that had been induced by prior stimulation with LPS. springermedizin.de This suggests that CS1's interaction with its α4β1 integrin receptor can exert an inhibitory influence on stress-induced ERK/MAPK signaling in certain cell types. springermedizin.de This modulatory role is significant as the activation of the ERK/MAPK stress pathway is known to contribute to various pathological conditions. springermedizin.de

Table 1: Research Findings on CS1 Peptide and ERK1/2 Signaling
Cell TypeStimulusEffect of CS1 PeptideKey FindingReference
Schwann CellsLipopolysaccharide (LPS)Inhibition of ERK activationCS1 peptide reduced the LPS-stimulated phosphorylation of ERK1/2. springermedizin.de
Schwann CellsLow-Serum Medium (Starvation)Inhibition of ERK activationCS1 peptide inhibited starvation-stimulated activation of ERK. springermedizin.de

Heat Shock Factor 1 (HSF-1) Activation

Heat Shock Factor 1 (HSF1) is a primary transcription factor that orchestrates the heat shock response, a cellular defense mechanism against proteotoxic stress. researchgate.netmolbiolcell.org Upon activation, HSF1 regulates the expression of heat shock proteins (HSPs) and a variety of other genes involved in processes like cell adhesion and signaling. elifesciences.orgresearchgate.net While direct activation of HSF1 by the CS1 peptide itself is not extensively documented, a strong connection exists between HSF1 and the broader fibronectin-integrin signaling axis.

Fibronectin has been identified as a stress-responsive gene that is regulated by HSF1. nih.gov Studies using Hsp90 inhibitors, which induce a stress response, showed a significant increase in fibronectin mRNA levels, an effect mediated by HSF1 binding to the fibronectin promoter. nih.gov Conversely, HSF1 knockdown has been shown to inhibit the expression of fibronectin. researchgate.net Furthermore, signaling through integrins, the receptors for CS1, has been directly linked to HSF1 activation. For example, the interaction of thrombospondin-4 with integrin α2 activates HSF1 signaling in gallbladder cancer cells. springermedizin.de This suggests a potential mechanism where CS1 binding to α4β1 integrin could influence HSF1 activity, thereby regulating the expression of HSF1 target genes, which include fibronectin itself. nih.govspringermedizin.de

Research Methodologies and Experimental Models

Peptide Synthesis and Derivatization for Research Applications

The primary tool for studying CS1 function is the synthetic peptide itself. The CS1 sequence is a 25-amino acid stretch, but shorter sequences containing the minimal cell-binding motif have been identified and are commonly used in research.

Solid-Phase Peptide Synthesis (SPPS): Research-grade CS1 peptides are typically produced through chemical synthesis, most commonly using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the precise, residue-by-residue construction of the desired peptide sequence. To investigate the minimal active sequence, a variety of peptides with overlapping sequences have been synthesized. researchgate.net Studies have identified that the tripeptide sequence Leucine-Aspartic Acid-Valine (LDV) is the minimal essential sequence for the cell adhesion activity of CS1. researchgate.net A common peptide used in research is the octapeptide EILDVPST, which represents the C-terminal portion of the full CS1 sequence and effectively supports cell spreading. researchgate.net

Derivatization and Conjugation: For many experimental applications, the synthetic CS1 peptide is derivatized or conjugated to a larger carrier molecule. This is often done to immobilize the peptide onto a surface for cell culture assays or to enhance its stability or activity.

Conjugation to Carrier Proteins: CS1 peptides are frequently conjugated to proteins like Bovine Serum Albumin (BSA) or Immunoglobulin G (IgG). researchgate.netspringermedizin.de This is typically achieved by adding a cysteine residue to the N-terminus of the peptide sequence, which can then be used for covalent linkage to the carrier protein. This method is used for coating cell culture plates in adhesion and spreading assays. springermedizin.de

Scrambled Peptides: As a negative control in experiments, scrambled peptides are synthesized. These peptides contain the same amino acid composition as the active CS1 sequence but in a randomized order. This ensures that any observed cellular effect is due to the specific sequence of the CS1 peptide and not merely its chemical properties. springermedizin.deresearchgate.net

Blocking Peptides: In addition to peptides that mimic CS1 activity, blocking peptides are also utilized. These can be the CS1 peptide itself used in a soluble form to compete with surface-bound ligands, or specific inhibitors of its receptor, VLA-4 (α4β1 integrin). springermedizin.denih.gov

In Vitro Experimental Models

A range of in vitro models are employed to dissect the functional consequences of cell interaction with the CS1 peptide. These assays measure specific cellular behaviors known to be influenced by cell adhesion.

Cell adhesion assays quantify the ability of cells to bind to a substrate coated with the CS1 peptide.

Static Adhesion Assay: In a typical static assay, 96-well polystyrene plates are coated with the CS1 peptide, often conjugated to a carrier protein like BSA, at various concentrations. biologists.comahajournals.org Control wells are coated with the carrier protein alone or a scrambled peptide. Cells are seeded into the wells and allowed to adhere for a specific period (e.g., 45-60 minutes). biologists.comahajournals.org Non-adherent cells are then washed away, and the remaining adherent cells are fixed, stained (e.g., with methylene (B1212753) blue), and quantified by measuring absorbance. biologists.com These assays have shown that various cell types, including melanoma cells and endothelial cells, adhere to CS1-coated surfaces in a concentration-dependent manner. biologists.comahajournals.org The peptide has also been shown to inhibit B16 cell adhesion to heparin-binding fragments of fibronectin by approximately 70%. biologists.com

Flow Adhesion Assay: To study adhesion under conditions that mimic physiological blood flow, flow-based adhesion assays are used. In one model investigating leukocyte trafficking, a flow-dependent in vitro blood-nerve barrier (BNB) model system is used. nih.gov Peripheral blood mononuclear leukocytes are infused through micro-channels lined with endothelial cells. The addition of soluble FNCS1 peptide can be used to assess its ability to block leukocyte adhesion to the endothelial layer under shear stress. nih.gov

These assays assess the morphological changes cells undergo after initial attachment to a CS1-coated surface.

The methodology is similar to the static adhesion assay, where culture plates are coated with CS1-BSA or a control peptide. springermedizin.de Cells are incubated for a longer duration (e.g., 3 hours) to allow for spreading. springermedizin.de The extent of cell spreading is then observed and quantified, often by phase-contrast microscopy and image analysis. researchgate.netspringermedizin.de Parameters such as cell area or the percentage of spread cells are measured. ahajournals.org Research on oral squamous cell carcinoma (OSCC) cells demonstrated that CS1 promoted cell spreading in a dose-dependent manner compared to scrambled peptide controls. springermedizin.de Similarly, melanoma cell spreading was supported by an 8-amino acid CS1 peptide (EILDVPST). researchgate.net

Cell LinePeptide/SubstrateObservationReference
Oral Squamous Carcinoma Cells (HSC-3, UM-SCC14A)CS1 Peptide (80 µg/ml)Promoted robust cell spreading compared to scrambled peptide. springermedizin.de
Oral Squamous Carcinoma Cells (HSC-3, UM-SCC14A)CS1 Blocking PeptideAbrogated OSCC cell spreading. springermedizin.de
Melanoma CellsEILDVPST PeptideSupported melanoma cell spreading. researchgate.net
Rat Heart Endothelial Cells (RHE-1A)CS1 PeptideSupported poor cell adhesion (45%) but did promote spreading. ahajournals.org

Cell migration is a critical process in development, wound healing, and cancer metastasis. Assays using the CS1 peptide help to elucidate its role in directing cell movement.

Wound Healing (Scratch) Assay: In this assay, a confluent monolayer of cells is mechanically "wounded" by creating a scratch with a sterile pipette tip. springermedizin.deresearchgate.net The cells are then incubated in media containing either the CS1 peptide, a scrambled control peptide, or no peptide. springermedizin.deresearchgate.net The rate of cell migration to "heal" the wound is monitored and photographed at different time points (e.g., 0 and 16 hours). researchgate.net The total distance migrated by cells from the edges of the wound is measured to quantify the effect of the peptide. springermedizin.deresearchgate.net Studies have shown that the CS1 peptide enhances the migration of human OSCC cells compared to controls. springermedizin.deresearchgate.net

Transwell Migration (Boyden Chamber) Assay: This assay uses a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper chamber, and the lower chamber is filled with medium containing the CS1 peptide as a chemoattractant. Cells migrate through the pores of the membrane towards the peptide gradient. After a set incubation period, the cells that have migrated to the lower surface of the membrane are stained and counted. This method provides a quantitative measure of chemotactic cell migration.

To study the role of CS1 in cancer cell invasion, which requires cells to degrade and move through the extracellular matrix (ECM), invasion assays are performed.

The most common method is the Matrigel invasion assay, which is a modification of the Transwell migration assay. springermedizin.de The porous membrane of the Transwell insert is coated with a layer of Matrigel, a reconstituted basement membrane matrix. Cells seeded in the upper chamber must actively degrade this matrix to invade and migrate towards the lower chamber, which may contain the CS1 peptide as a chemoattractant. springermedizin.denih.gov The number of invading cells is quantified by counting the cells on the lower side of the membrane. In OSCC cell lines, the inclusion of CS1 peptide in the assay was found to enhance cell invasion through the Matrigel-coated membrane. springermedizin.deresearchgate.net

Assay TypeCell TypeTreatmentFindingReference
Wound HealingOSCC Cells (HSC-3, UM-SCC14A)CS1 PeptideEnhanced migration and wound closure compared to scrambled peptide. springermedizin.deresearchgate.net
Matrigel InvasionOSCC Cells (HSC-3)CS1 PeptideIncreased the number of cells invading through the Matrigel. springermedizin.deresearchgate.net
Wound HealingOSCC CellsCS1 Blocking PeptideInhibited migration into the wound area. springermedizin.de

Cell adhesion to ECM components like fibronectin triggers intracellular signaling that leads to the reorganization of the actin cytoskeleton and the formation of focal adhesions.

The influence of the CS1 peptide on these structures is investigated using fluorescence microscopy. Cells are cultured on surfaces coated with CS1 peptide or control substrates. plos.org After incubation, the cells are fixed, permeabilized, and stained with fluorescent probes.

F-actin Staining: Phalloidin conjugated to a fluorophore is commonly used to visualize filamentous actin (F-actin), revealing the structure of stress fibers and other actin-based protrusions. plos.org

Focal Adhesion Staining: Immunofluorescence staining for focal adhesion proteins, such as paxillin (B1203293) or vinculin, is performed using specific primary antibodies followed by fluorescently labeled secondary antibodies. plos.orgmolbiolcell.org The co-localization of these proteins with the ends of actin stress fibers confirms the formation of mature focal adhesions. plos.org

Gene Expression and Protein Level Analysis (e.g., RT-PCR, Western Blot, Immunofluorescence)

The investigation of Fibronectin CS1 Peptide's role in various biological processes frequently involves the analysis of gene and protein expression levels to elucidate its mechanisms of action. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR), Western Blot, and Immunofluorescence are instrumental in these studies.

RT-PCR is utilized to quantify the messenger RNA (mRNA) expression of fibronectin, including its splice variants like the one containing the CS1 domain, and other relevant genes. For instance, studies have employed quantitative Taqman RT-PCR to measure the expression of Interleukin-17A (IL-17A) in nerve tissue following the administration of a synthetic CS1 peptide. escholarship.org This method allows researchers to understand how CS1 influences the genetic expression of inflammatory cytokines. Similarly, RT-PCR has been used to assess the impact of CS1-targeted therapies on the mRNA levels of matrix metalloproteinases (MMPs), such as MMP-9, in models of liver transplantation. nih.gov In studies involving RNA interference (RNAi) to knock down fibronectin expression, RT-PCR is a standard method to confirm the reduction in fibronectin mRNA levels. biologists.com

Western Blot analysis is employed to detect and quantify the protein levels of fibronectin and other target proteins. This technique can confirm the presence and regulation of the CS1-containing fibronectin isoform. Researchers have used Western blotting to demonstrate reduced levels of fibronectin protein in cell lysates and conditioned media after RNAi treatment. biologists.com In the context of liver ischemia and reperfusion injury, Western blots have shown that CS1 peptide treatment significantly reduces the protein levels of MMP-9. nih.gov This provides evidence at the protein level for the regulatory effects observed at the gene expression level.

Immunofluorescence offers a way to visualize the localization and distribution of the CS1 domain within tissues and cells. This technique has been used to show the deposition of CS1-containing fibronectin in endothelial cells, Schwann cells, and macrophages in injured nerve tissue. escholarship.org Immunofluorescence can also be used in conjunction with other cellular markers to identify the specific cell types expressing or interacting with the CS1 domain. For example, dual immunostaining can be performed to co-localize MMP-9 with specific cellular markers in tissue sections. nih.gov

These methodologies collectively provide a comprehensive picture of the molecular and cellular events influenced by the this compound, from changes in gene transcription to protein expression and spatial distribution within tissues.

Co-Culture Systems and 3D Cell Models

To better mimic the complex in vivo microenvironment, researchers increasingly utilize co-culture systems and three-dimensional (3D) cell models to study the function of the this compound. These advanced in vitro models offer a more physiologically relevant context compared to traditional two-dimensional (2D) monocultures. biorxiv.orgmdpi.com

Co-culture systems involve culturing two or more different cell types together to study their interactions. This is particularly relevant for investigating the role of CS1 in processes like immune cell trafficking and cancer metastasis, which inherently involve communication between different cell populations. biorxiv.org For example, co-culture models of cancer cells and stromal cells can be used to investigate how fibronectin produced by stromal cells influences tumor growth and the immune response. biorxiv.org In the context of nerve injury, co-cultures of neurons and Schwann cells could be employed to study the role of CS1 in nerve regeneration and inflammation.

3D cell models , such as spheroids and hydrogel-based cultures, provide a more accurate representation of tissue architecture and cell-extracellular matrix (ECM) interactions. biorxiv.orgmdpi.com Natural components of the ECM, including fibronectin and collagen, are often used to create these 3D scaffolds. biorxiv.org These models are crucial for studying cell migration, invasion, and differentiation in a context that more closely resembles the in vivo situation. mdpi.com

For instance, 3D culture systems have been developed to model the tumor microenvironment, allowing for the investigation of how the ECM, including fibronectin isoforms like CS1, affects cancer cell behavior. biorxiv.org In these models, cancer cells can be grown as spheroids embedded within a matrix containing fibronectin, enabling the study of cell migration and invasion in a 3D context. mdpi.com The use of peptide-based hydrogels, which can be functionalized with specific adhesion sequences like those found in fibronectin, allows for the creation of well-defined 3D environments to study cell behavior. mdpi.comfrontiersin.org

The combination of co-culture and 3D models provides a powerful platform for dissecting the complex roles of the this compound in cell-cell and cell-matrix interactions that drive various physiological and pathological processes.

In Vivo Preclinical Models (Non-Human, Mechanistic Studies)

In vivo preclinical models are essential for understanding the physiological and pathological roles of the this compound in a living organism. These non-human, mechanistic studies provide insights that cannot be obtained from in vitro experiments alone.

Animal Models for Studying Cell Trafficking (e.g., Leukocyte Extravasation)

The interaction between the CS1 domain of fibronectin and the α4β1 integrin on leukocytes is a key step in leukocyte extravasation, the process by which white blood cells move from the bloodstream into tissues. iastate.eduoup.com Animal models are crucial for studying this dynamic process.

One common approach is to induce a localized inflammatory response in an animal, for example, in the cremaster muscle, and then use intravital microscopy to visualize leukocyte rolling, adhesion, and transmigration across the endothelial barrier. oup.com In these models, the administration of CS1 peptides can be used to competitively inhibit the binding of leukocytes to the endothelium, thereby reducing leukocyte infiltration into the inflamed tissue. iastate.edu

Studies have utilized a spontaneous murine model of chronic inflammatory demyelinating polyradiculoneuropathy (CIDP) to evaluate the effect of CS1 peptide antagonism on pathogenic leukocyte trafficking. nih.gov In this model, treatment with a CS1 peptide significantly reduced the number of leukocytes infiltrating the sciatic nerve, demonstrating the peptide's potent anti-inflammatory effect in vivo. nih.gov Similarly, in a rabbit model of arteriopathy, a synthetic CS1 peptide was shown to reduce lymphocyte infiltration into blood vessel walls. iastate.edu These models provide direct evidence for the role of the CS1-α4β1 interaction in mediating leukocyte trafficking in inflammatory conditions.

Animal Models for Investigating Disease Pathogenesis (e.g., Tumor Progression, Inflammation)

The this compound has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. genscript.commedchemexpress.com Animal models are indispensable for investigating its role in these complex processes.

In the context of tumor progression , animal models of spontaneous and experimental metastasis are used to study the anti-metastatic effects of the CS1 peptide. genscript.commedchemexpress.com For instance, researchers might inject tumor cells into mice and then treat them with the CS1 peptide to observe its effect on tumor growth and the formation of metastases. Studies have shown that the CS1 peptide, which lacks the Arg-Gly-Asp (RGD) domain, can actively inhibit tumor metastases. genscript.commedchemexpress.com In one study, pretreating stromal cells with a CS1 peptide before co-injecting them with tumor cells into mice suppressed tumor growth more effectively than untreated stromal cells. biorxiv.org

For studying inflammation , various animal models are employed. In a rat model of arthritis induced by streptococcal cell walls, synthetic fibronectin peptides, including those related to the CS1 domain, were shown to suppress arthritis by interrupting leukocyte adhesion and recruitment. researchgate.net In a model of peripheral nerve injury, the administration of a CS1 peptide attenuated mechanical allodynia (pain from a non-painful stimulus) and reduced the expression of the pro-inflammatory cytokine IL-17A in the injured nerve. escholarship.orgresearchgate.net Furthermore, in a rat liver transplantation model, CS1 peptides administered before and after cold ischemic storage were shown to mitigate ischemia/reperfusion injury. researchgate.netsigmaaldrich.com

These animal models allow for the evaluation of the therapeutic potential of targeting the CS1 domain in various disease contexts and provide valuable information on the underlying mechanisms of action.

Evaluation in Tissue Engineering Scaffolds (e.g., Regenerative Responses)

The this compound is also being explored for its potential in tissue engineering and regenerative medicine. frontiersin.org Its ability to promote cell adhesion and influence cell behavior makes it an attractive candidate for incorporation into tissue engineering scaffolds. frontiersin.orgmdpi.com

The evaluation of these scaffolds is often performed in animal models of tissue injury and regeneration. The goal is to create scaffolds that can support cell infiltration, proliferation, and differentiation, ultimately leading to the repair and regeneration of damaged tissues. mdpi.comresearchgate.net

For example, a scaffold incorporating CS1 peptides could be implanted into a site of injury, such as a bone defect or a skin wound, in an animal model. The regenerative response would then be assessed over time by histological analysis and functional tests. While specific in vivo studies focusing solely on CS1-functionalized scaffolds are emerging, the broader principle of using ECM-derived peptides in scaffolds is well-established. frontiersin.org Hydrogels incorporating full-length fibronectin have been shown to enhance angiogenesis and bone regeneration in vivo, demonstrating the potential of fibronectin-based materials in regenerative medicine. biorxiv.org The incorporation of CS1 peptides into these scaffolds could further enhance their regenerative capacity by specifically targeting α4β1-expressing cells involved in the healing process.

Use of Blocking Peptides and Antagonists

A key experimental strategy to elucidate the function of the Fibronectin CS1 domain is the use of blocking peptides and other antagonists. These molecules competitively inhibit the interaction between CS1 and its primary receptor, the α4β1 integrin, thereby allowing researchers to probe the consequences of disrupting this specific molecular interaction. researchgate.netahajournals.org

Synthetic peptides corresponding to the CS1 sequence, often the 25-residue peptide (DELPQLVTLPHPNLHGPEILDVPST) or shorter active fragments like EILDVPST, are widely used as competitive inhibitors. researchgate.netcpcscientific.com By adding these peptides to in vitro cell assays or administering them in vivo, scientists can block CS1-mediated functions. For example, the addition of a CS1 peptide has been shown to inhibit lymphocyte adhesion to fibronectin and to abrogate oral squamous cell carcinoma (OSCC) cell spreading. genscript.comspringermedizin.de

In addition to the active CS1 peptide, scrambled peptides with the same amino acid composition but a randomized sequence (e.g., EPDELQTGHVLSPLNHTPVLIPLDP) are used as negative controls. researchgate.net These scrambled peptides are not expected to bind to the α4β1 integrin and therefore should not produce the same biological effects as the active CS1 peptide, ensuring that the observed effects are specific to the CS1 sequence.

Beyond synthetic peptides, function-blocking monoclonal antibodies that target either the CS1 domain on fibronectin or the α4β1 integrin on cells are also powerful tools. ahajournals.orgbiologists.com These antibodies can provide a more potent and specific blockade of the CS1-α4β1 interaction. For example, antibodies against the α4 integrin subunit have been shown to inhibit leukocyte trafficking in various inflammatory conditions. biologists.com

Competitive Inhibition Strategies

Competitive inhibition strategies are fundamental in elucidating the specific interactions between the this compound and its receptors, primarily the α4β1 integrin (VLA-4). These strategies involve using the CS1 peptide to block or compete with the binding of α4β1 integrin to its ligands, such as fibronectin and Vascular Cell Adhesion Molecule-1 (VCAM-1). biologists.combiologists.com This approach helps to confirm that the observed cellular effects are indeed mediated by the CS1-α4β1 interaction.

A key experimental approach is the use of synthetic CS1 peptides in cell-based assays. For instance, in studies of oral squamous cell carcinoma (OSCC), a CS1 peptide was used to investigate its role in cell spreading, migration, and invasion. springermedizin.deresearchgate.netumich.eduresearchgate.net The addition of the CS1 peptide to the cell culture medium competitively inhibits the binding of cells to fibronectin, thereby elucidating the peptide's role in these cancer-related processes. springermedizin.de Similarly, in studies of lymphocyte adhesion, the CS1 peptide has been shown to inhibit the binding of lymphocytes to both immobilized VCAM-1 and the high endothelium, demonstrating its role in immune cell trafficking. biologists.com

The inhibitory effect of the CS1 peptide is dose-dependent. For example, studies have shown that increasing concentrations of the CS1 peptide lead to a greater inhibition of cell adhesion to both fibronectin and VCAM-1. biologists.com This dose-response relationship provides strong evidence for a specific and competitive interaction.

Kinetic analysis of CS1 inhibition has revealed that it is directly competitive with VCAM-1 binding to α4β1. researchgate.net This suggests that VCAM-1 and the CS1 region of fibronectin recognize either identical or spatially overlapping binding sites on the α4β1 integrin. biologists.combiologists.comresearchgate.net This competitive antagonism is a crucial concept, as it forms the basis for potential therapeutic strategies aimed at blocking pathogenic leukocyte trafficking in inflammatory conditions. paperdigest.orgnih.gov

Specificity Controls in Experimental Design

To ensure that the observed effects are specifically due to the CS1 peptide's interaction with its receptor, various specificity controls are employed in experimental designs. A primary control is the use of a "scrambled" CS1 peptide. biologists.comspringermedizin.debiologists.com This is a peptide with the same amino acid composition as the active CS1 peptide but with the sequence of amino acids randomly shuffled. springermedizin.debiologists.com

Scrambled peptides are used to demonstrate that the biological activity of the CS1 peptide is dependent on its specific amino acid sequence and not merely a non-specific effect of introducing a peptide into the system. biologists.comspringermedizin.de In numerous studies, scrambled CS1 peptides have been shown to have no effect on cell spreading, migration, or adhesion, in stark contrast to the active CS1 peptide. biologists.comspringermedizin.debiologists.com For instance, in wound healing assays with OSCC cells, a scrambled CS1 peptide did not influence cell migration more than the control cells incubated in media alone. springermedizin.de

Another important specificity control involves the use of antibodies that block specific integrin subunits. For example, anti-α4 integrin antibodies can be used to confirm that the effects of the CS1 peptide are mediated through the α4β1 integrin. biologists.comresearchgate.net If an anti-α4 antibody blocks the cellular response to the CS1 peptide, it provides strong evidence for the involvement of this specific receptor.

Furthermore, some studies utilize peptides with specific mutations to pinpoint the critical amino acid residues for activity. The minimal essential sequence for the major cell type-specific adhesion site within CS1 has been identified as leucine-aspartic acid-valine (LDV). researchgate.netresearchgate.net Peptides with mutations in this LDV sequence, such as a conservative substitution of glutamic acid for aspartic acid (EILEV instead of EILDV), have been shown to be inactive. researchgate.net This highlights the high degree of specificity in the interaction.

Applications in Advanced Biomaterials and Tissue Engineering

Functionalization of Biomaterial Scaffolds with CS1 Peptide

The incorporation of the CS1 peptide into biomaterial scaffolds is a key strategy for enhancing their biological activity. This functionalization aims to create environments that support and direct cellular behavior, which is essential for successful tissue engineering.

Design Principles for ECM-Mimetic Scaffolds

The design of scaffolds that mimic the ECM is a fundamental aspect of tissue engineering. frontiersin.orgnih.gov The ECM is a complex network of proteins and other molecules that provides structural support to cells and regulates their functions. mdpi.com To replicate this environment, synthetic scaffolds are often functionalized with bioactive molecules like the CS1 peptide.

Key design principles for these ECM-mimetic scaffolds include:

Biocompatibility: The scaffold material must be non-toxic and not elicit an adverse immune response. acs.org

Biodegradability: The scaffold should degrade over time, allowing the newly formed tissue to replace it. mdpi.com

Mechanical Properties: The scaffold's stiffness and strength should match that of the target tissue to provide appropriate mechanical cues to the cells. techscience.com

Porosity: An interconnected pore structure is necessary to allow for cell infiltration, nutrient transport, and waste removal. mdpi.com

Bioactivity: The incorporation of signaling molecules, such as the CS1 peptide, provides specific cues to guide cell behavior. nih.govnih.gov

The CS1 peptide's primary role in these scaffolds is to promote cell adhesion through its interaction with the α4β1 integrin receptor. nih.govcpcscientific.com This interaction is highly specific, making CS1 an ideal candidate for creating scaffolds that target particular cell types. nih.gov

Integration into Hydrogels and Nanofibrous Structures

CS1 peptides can be integrated into various types of biomaterial scaffolds, most notably hydrogels and nanofibrous structures, to create 3D environments that are conducive to tissue formation. acs.orgsigmaaldrich.com

Hydrogels: These are water-swollen polymer networks that closely resemble the natural ECM. sigmaaldrich.comacs.org CS1 peptides can be chemically cross-linked into the hydrogel structure, providing cell adhesion sites throughout the scaffold. sigmaaldrich.comacs.org This approach has been used to deliver cells and promote the regeneration of tissues such as cartilage and bone. sigmaaldrich.comacs.org For instance, injectable hydrogels functionalized with peptides can be used for in situ cell delivery and tissue regeneration. sigmaaldrich.com

Nanofibrous Structures: These scaffolds are fabricated from nanofibers, which mimic the fibrous nature of the native ECM. acs.orgmdpi.com Techniques like electrospinning are used to create these structures from various polymers. mdpi.com The CS1 peptide can be conjugated to the surface of these nanofibers, providing a high density of cell-binding sites. acs.orgmdpi.com These nanofibrous scaffolds have shown potential in a wide range of tissue engineering applications, including skin, bone, and nerve regeneration. mdpi.comfrontiersin.org Self-assembling peptide nanofibers, which can form hydrogels, are also being explored for their potential in regenerative medicine. acs.orgrsc.orgresearchgate.net

Promotion of Cell-Material Interactions

The functionalization of biomaterials with the CS1 peptide significantly enhances their interaction with cells, a critical factor for the success of tissue-engineered constructs.

Enhanced Cell Adhesion and Spreading on CS1-Functionalized Surfaces

The primary function of the CS1 peptide in biomaterials is to promote cell adhesion. nih.govahajournals.org The minimal active sequence within CS1 responsible for this activity has been identified as Leucine-Aspartic Acid-Valine (LDV). nih.govresearchgate.net This tripeptide sequence is recognized by the α4β1 integrin, a receptor found on various cell types, including lymphocytes and melanoma cells. nih.govcpcscientific.com

Research has demonstrated that surfaces coated with the CS1 peptide or its active fragments can significantly enhance the adhesion and subsequent spreading of cells. ahajournals.orgresearchgate.net For example, a peptide containing the carboxyl-terminal 8 amino acids of CS1, EILDVPST, was found to support melanoma cell spreading. researchgate.net This enhanced adhesion is crucial for cell survival, proliferation, and differentiation. Furthermore, studies have shown that the LDV sequence is highly conserved across different species, highlighting its fundamental importance in cell adhesion. nih.gov

Guidance of Cell Migration within Engineered Constructs

Beyond simple adhesion, the CS1 peptide can also be used to guide cell migration. This is particularly important in applications where the directional movement of cells is required, such as in nerve regeneration or the vascularization of engineered tissues. frontiersin.orgnih.gov

By creating gradients of CS1 peptide concentration within a scaffold, it is possible to direct the migration of cells from areas of low concentration to areas of high concentration, a phenomenon known as haptotaxis. ahajournals.org This has been demonstrated in studies where CS1-functionalized materials guided the migration of neural cells. utoronto.ca The ability to control cell migration allows for the creation of more organized and functional tissues. For instance, guiding Schwann cell migration is a key aspect of peripheral nerve repair. frontiersin.org

Influence on Tissue Regeneration and Repair Processes

The ability of CS1-functionalized biomaterials to promote cell adhesion and migration has a profound impact on tissue regeneration and repair. By creating a more favorable environment for cells, these materials can accelerate and improve the healing process.

CS1-containing scaffolds have been investigated for a variety of tissue engineering applications, including:

Bone and Cartilage Repair: Hydrogels and nanofibrous scaffolds functionalized with cell-adhesion peptides can support the growth and differentiation of chondrocytes and osteoblasts, leading to the formation of new cartilage and bone tissue. acs.orgscilit.comwhiterose.ac.uk

Skin Regeneration: Nanofibrous scaffolds that mimic the ECM can promote the migration and proliferation of fibroblasts and keratinocytes, accelerating wound healing and reducing scar formation. mdpi.comrsc.org

Nerve Regeneration: Guiding the migration of neurons and Schwann cells along nerve guidance conduits is critical for repairing damaged nerves. CS1-functionalized channels have been shown to enhance neural cell adhesion and guide neurite outgrowth. frontiersin.orgutoronto.ca

Cardiovascular Tissue Engineering: Promoting the adhesion and organization of endothelial cells is essential for creating functional blood vessels. CS1-functionalized materials can support these processes. ahajournals.org

The use of the CS1 peptide in biomaterials represents a significant advancement in tissue engineering. By mimicking a key component of the natural ECM, these functionalized materials can effectively control cellular behavior and promote the regeneration of a wide range of tissues. nih.govnih.gov

Role in Angiogenesis (In Vitro/In Vivo)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions, including wound healing and tumor growth. The CS1 peptide's interaction with the α4β1 integrin on endothelial cells plays a significant role in this process.

In Vitro Findings: Studies have demonstrated that surfaces functionalized with the CS1 peptide can promote the adhesion, spreading, and migration of endothelial cells. This interaction is crucial for the initial stages of vessel formation. For instance, research has shown that the presence of CS1 can enhance the responsiveness of endothelial cells to pro-angiogenic growth factors. frontiersin.org

In Vivo Evidence: In animal models, biomaterials incorporating the CS1 peptide have been shown to support neovascularization. For example, in a chick chorioallantoic membrane (CAM) assay, composite gels containing CS1 facilitated the infiltration of angiogenic vessels along with the deposition of a fibronectin matrix. nih.gov The exclusive expression of CS1-containing fibronectin on the endothelium of inflamed synovial tissue in rheumatoid arthritis further suggests its role in leukocyte recruitment and angiogenesis in pathological conditions. jci.org

Study Type Model System Key Findings Citation
In VitroEndothelial Cell CultureEnhanced adhesion, spreading, and migration of endothelial cells on CS1-functionalized surfaces. frontiersin.org
In VivoChick Chorioallantoic Membrane (CAM) AssayFacilitated infiltration of angiogenic vessels and fibronectin matrix deposition. nih.gov
In VivoRheumatoid Arthritis SynoviumExclusive expression of CS1 on inflamed endothelium, implicating it in pathological angiogenesis. jci.org

Contribution to Bone Regeneration (In Vitro/In Vivo)

The regeneration of bone tissue is a complex process involving the recruitment, proliferation, and differentiation of osteoprogenitor cells. The CS1 peptide has been investigated for its potential to enhance this process by promoting the adhesion and osteogenic differentiation of mesenchymal stem cells (MSCs).

In Vitro Studies: Research has shown that biomaterials functionalized with fibronectin-derived peptides can facilitate osteoblast adhesion, spreading, and mineralization. nih.gov Specifically, the presence of the CS1 sequence, often in conjunction with other fibronectin domains, can guide the osteogenic differentiation of MSCs.

In Vivo Models: In animal models of bone defects, the inclusion of fibronectin fragments containing the CS1 domain has demonstrated a significant enhancement of bone regeneration. For instance, a multifunctional fibronectin fragment (FN III9-10/12-14), which includes the region containing the CS1 sequence, greatly enhanced the regenerative effects of Bone Morphogenetic Protein-2 (BMP-2) and Platelet-Derived Growth Factor-BB (PDGF-BB) in a rat critical-size bone defect model. nih.govmdpi.com

Study Type Model System Key Findings Citation
In VitroOsteoblast/Mesenchymal Stem Cell CulturePromoted osteoblast adhesion, spreading, and mineralization. nih.gov
In VivoRabbit Calvarial DefectA fibrin-binding synthetic oligopeptide from fibronectin enhanced new bone formation. nih.gov
In VivoRat Critical-Size Bone DefectA multifunctional fibronectin fragment containing the CS1 region enhanced the regenerative effects of BMP-2 and PDGF-BB. nih.govmdpi.com

Potential in Soft Tissue Repair (e.g., Heart, Skin, Corneal Tissue)

The ability of the CS1 peptide to promote cell adhesion and migration makes it a valuable tool for engineering biomaterials for the repair of various soft tissues. researchgate.net

Cardiac Tissue: In the context of cardiac repair, promoting the adhesion and integration of cardiomyocytes and endothelial cells is crucial. Biomaterials functionalized with CS1 could potentially enhance the recruitment of progenitor cells and support the vascularization of engineered cardiac patches.

Skin Regeneration: Wound healing is a complex process that relies on the coordinated migration and proliferation of various cell types, including keratinocytes and fibroblasts. Biomaterials incorporating CS1 can potentially accelerate wound closure by promoting the migration of these cells to the wound site. aip.org

Corneal Tissue Engineering: The cornea's avascularity and transparency necessitate precise control over cellular interactions during healing. Studies have shown that human corneal epithelial cells produce and deposit fibronectin isoforms, including those containing the CS1 domain. arvojournals.org The interaction between CS1 and integrins on these cells is vital for their adhesion and the maintenance of a healthy corneal surface. arvojournals.org Biomaterials presenting the CS1 peptide could therefore be beneficial in promoting corneal wound healing and the integration of corneal implants.

Synergistic Effects with Growth Factor Presentation

Growth factors are potent signaling molecules that play a pivotal role in tissue regeneration. researchgate.net However, their clinical application is often hampered by their short half-life and the need for high doses, which can lead to off-target effects. mdpi.com A promising strategy to overcome these limitations is to co-present growth factors with cell-adhesive peptides like CS1 on biomaterial surfaces. researchgate.net

Co-Presentation of CS1 with Growth Factors on Biomaterials

The rationale behind co-presenting CS1 and growth factors is to mimic the natural extracellular matrix (ECM), where cell adhesion and growth factor signaling are intricately linked. beilstein-journals.org The CS1 peptide provides the initial cell anchorage via α4β1 integrin binding, bringing the cells into close proximity with the immobilized growth factors, thereby enhancing their signaling efficacy. nih.govaip.org

Biomaterial Design: Various strategies have been developed to co-present CS1 and growth factors. These include creating fusion proteins containing both the CS1 sequence and a growth factor, or chemically conjugating both molecules to a biomaterial scaffold. mdpi.com For example, hydrogels have been engineered to incorporate full-length fibronectin, which naturally contains the CS1 sequence and growth factor binding domains, allowing for the solid-phase presentation of growth factors like Vascular Endothelial Growth Factor (VEGF) and BMP-2. biorxiv.org

Enhanced Cellular Responses through Combined Signaling

The simultaneous engagement of integrins by the CS1 peptide and growth factor receptors by their respective ligands can lead to a synergistic amplification of intracellular signaling pathways. beilstein-journals.orgnih.gov This "crosstalk" can result in more robust and sustained cellular responses compared to stimulation with either signal alone.

Role in Disease Pathogenesis and Therapeutic Implications Mechanistic Focus

Inflammation and Immune Cell Trafficking

The interaction between the CS1 domain and the α4β1 integrin is a critical component in the trafficking of immune cells. This interaction facilitates the adhesion and migration of leukocytes, which is a fundamental step in the inflammatory response.

The CS1 peptide is instrumental in the recruitment of leukocytes to sites of inflammation. In animal models of cerebral ischemia/reperfusion, the CS1 peptide has been shown to decrease leukocyte infiltration into damaged areas, which suggests its role in modulating inflammatory cell trafficking. lktlabs.com The mechanism involves the α4β1 integrin on leukocytes binding to the CS1 domain of fibronectin expressed on endothelial cells, particularly in the brain. nih.gov This binding is a key step in the adhesion of peripheral blood mononuclear cells (PBMCs) to the brain's microvascular endothelium under inflammatory conditions. nih.gov Studies have demonstrated that blocking this interaction with CS1 peptides can abrogate PBMC adhesion. nih.gov Furthermore, synthetic peptides derived from fibronectin's cell-binding domains, including CS1, have been shown to interrupt leukocyte adhesion and recruitment, thereby suppressing inflammatory responses. nih.govjci.org This highlights the potential for targeting the CS1-α4β1 pathway to control aberrant inflammatory reactions. jci.org

The CS1 domain of fibronectin is significantly implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA). In RA, the microvasculature of the inflamed synovium expresses alternatively spliced CS1 fibronectin. nih.govjci.org This expression facilitates the recruitment of α4β1-expressing mononuclear leukocytes into the synovial tissue, contributing to chronic inflammation. jci.org

Research has shown that T-cell adhesion to the synovial membrane is mediated not only by the classical fibronectin receptor (VLA-5) but also significantly through the interaction of VLA-4 (α4β1) with the CS1 motif. nih.gov Synthetic CS1 peptides can competitively inhibit the binding of lymphocytes to the synovial endothelium. nih.govcsic.es In experimental models of arthritis, administration of peptides containing the CS1 cell-binding domain resulted in a significant reduction of chronic synovial pathology and inhibited leukocyte recruitment. nih.govjci.org This suggests that the CS1-VLA-4 interaction is a key driver of the inflammatory process in RA synovitis. jci.orgnih.gov

Table 1: Inhibitory Effects of Fibronectin Peptides in Experimental Arthritis
Treatment GroupArticular Index (Mean +/- SEM)Mechanism of ActionReference
Untreated10.5 +/- 0.3N/A (Control) jci.org
CS-1 Peptide2.5 +/- 0.7Inhibition of leukocyte adhesion and recruitment via α4β1 integrin antagonism jci.org
RGD Peptide1.25 +/- 0.25Inhibition of cell adhesion via classical fibronectin receptors (e.g., α5β1) jci.org

While the interaction between the α4β1 integrin (VLA4) and its ligands is crucial for hematopoietic progenitor cell adhesion to bone marrow stroma in vitro, the specific role of the CS1 domain in vivo appears to be limited. nih.gov In laboratory settings, VLA4 mediates the adhesion of these progenitors through interactions with both VCAM-1 and the CS1 moiety of fibronectin. nih.gov

However, studies in animal models have revealed a discrepancy. Competitive inhibition of the VLA4/CS1 pathway using a CS1 inhibitor did not significantly alter the homing of transplanted progenitor cells to the bone marrow. nih.gov Furthermore, continuous administration of a CS1 inhibitor did not mobilize hematopoietic progenitors into the peripheral blood, a contrast to the effects seen when blocking the VCAM-1 pathway. nih.gov These findings imply that while the CS1 domain is a ligand for VLA4-mediated adhesion in vitro, it does not appear to be a significant ligand for VLA4-mediated progenitor trafficking in vivo, where the VLA4/VCAM-1 pathway is dominant. nih.gov

Cancer Progression and Metastasis

Fibronectin, and specifically its CS1 domain, has a dichotomous role in cancer. It can contribute to the local spread and invasion of tumor cells, yet it has also been shown to inhibit metastasis in certain experimental contexts. genscript.comnih.gov

The CS1 segment of fibronectin can promote key processes in cancer progression. In human oral squamous cell carcinoma (OSCC), CS1 expression is significantly higher in tumor tissues compared to normal tissues. csic.es In vitro assays have demonstrated that the presence of the CS1 peptide enhances OSCC cell spreading, migration, and invasion. lktlabs.comcsic.es This pro-invasive effect is mediated through the α4 integrin receptor and involves the activation of focal adhesion kinase (FAK). csic.es Suppressing either α4 integrin or FAK was found to inhibit CS1-mediated cell spreading and migration, respectively. csic.es Similarly, fibronectin in the tumor microenvironment is generally associated with increased migration and invasion in various cancers, including ovarian and lung cancer. jcancer.orgnih.gov The interaction of cancer cells with fibronectin can activate signaling pathways that promote an epithelial-to-mesenchymal transition (EMT), a critical step in gaining migratory and invasive capabilities. jcancer.org

Paradoxically, the CS1 peptide, which lacks the classic Arg-Gly-Asp (RGD) cell-binding domain, has been shown to actively inhibit tumor metastasis in both experimental and spontaneous metastasis models. genscript.comoipub.comnih.govglpbio.com When co-injected with melanoma cells in animal models, the CS1 peptide was able to inhibit experimental lung metastasis. oipub.com In a spontaneous metastasis model, multiple administrations of the CS1 peptide after the removal of primary tumors also led to a significant reduction in metastatic colonies in the lung. oipub.com The proposed mechanism for this anti-metastatic effect is the inhibition of tumor cell adhesion and migration to fibronectin-coated substrates. oipub.com By competing for binding to the α4β1 integrin, the soluble CS1 peptide may disrupt the stable adhesion required for extravasation and colonization at distant sites, offering a potential therapeutic approach for preventing cancer metastasis. genscript.comoipub.com

Table 2: Dual Role of Fibronectin CS1 Peptide in Cancer
ProcessEffect of CS1 PeptideUnderlying MechanismCancer Model/TypeReference
Tumor Cell Spreading, Migration, and InvasionPromotesEnhances α4β1 integrin and FAK-mediated signalingOral Squamous Cell Carcinoma (OSCC) csic.es
Tumor Metastasis (Experimental)InhibitsCompetitively inhibits tumor cell adhesion and migration to fibronectinB16-BL6 Melanoma oipub.com
Tumor Metastasis (Spontaneous)InhibitsReduces metastatic colonies post-primary tumor excisionMurine Tumor Cells oipub.comnih.gov

Expression Patterns in Cancer Tissues (e.g., Oral Squamous Cell Carcinoma)

The connecting segment-1 (CS1) of fibronectin, a key site within the alternatively spliced type III connecting segment (IIICS) region, has been identified as a significant factor in the pathogenesis of human oral squamous cell carcinoma (OSCC) nih.govescholarship.org. Immunohistochemical analyses of OSCC tissue specimens have revealed that CS1 expression levels are markedly higher in cancerous tissues when compared to normal oral tissues nih.govescholarship.org. This elevated expression is not observed for total fibronectin, indicating a specific upregulation of the CS1-containing isoform in the disease state nih.govescholarship.org.

Interestingly, the intensity of CS1 expression appears to correlate with the tumor grade. While high levels of CS1 are present across OSCC samples, low-grade tumors tend to exhibit more intense staining than high-grade tumors nih.govescholarship.org. This suggests that the CS1 fibronectin site may play a particularly important role in the early stages or the initial development of OSCC nih.gov. In vitro studies have corroborated these findings, showing that OSCC cell lines express higher levels of CS1 protein compared to normal human primary oral keratinocytes nih.govescholarship.org. Functionally, the presence of the CS1 peptide has been shown to enhance OSCC cell spreading, migration, and invasion, processes fundamental to tumor progression and metastasis nih.govescholarship.org. The interaction is mediated by the α4β1 integrin, and the subsequent cellular migration is dependent on focal adhesion kinase (FAK) nih.gov.

Collectively, these tumor-associated isomers of fibronectin are sometimes termed oncofetal fibronectin (OFFN) nih.gov. Studies using a monoclonal antibody specific to a glycosylated variant of OFFN found that intense immunostaining in the stroma adjacent to oral squamous carcinomas correlated strongly with the presence of metastatic lymph node involvement and higher mortality nih.gov.

Table 1: Expression of Fibronectin CS1 in Oral Squamous Cell Carcinoma (OSCC)

Tissue TypeCS1 Expression LevelCorrelation with Tumor GradeFunctional Impact of CS1Reference
OSCC Tissues Significantly higher than normal tissues (p < 0.05)Low-grade tumors show more intense staining than high-grade tumorsEnhances cell spreading, migration, and invasion nih.govescholarship.org
Normal Oral Tissues Lower expression compared to OSCC tissuesNot applicableBaseline cellular processes nih.govescholarship.org
OSCC Cell Lines Higher protein levels than normal keratinocytesNot applicablePromotes tumorigenic behaviors in vitro nih.gov
Stroma of OSCC Intense staining for Oncofetal Fibronectin (OFFN)Correlates with metastatic lymph node involvement and mortalityFacilitates tumor progression and metastasis nih.gov

Vascular Remodeling and Atherosclerosis

Fibronectin, and specifically its CS1 domain, plays a crucial role in vascular remodeling and the pathogenesis of atherosclerosis nih.govahajournals.orgnih.gov. Vascular remodeling, a change in the structure of the vessel wall in response to injury or hemodynamic changes, involves processes like cell migration, proliferation, and extracellular matrix (ECM) deposition—all of which can be influenced by fibronectin nih.govplos.org. In atherosclerotic lesions, there is a notable increase in fibronectin, which contributes to the transformation of vascular smooth muscle cells from a quiescent, contractile state to a proliferative, synthetic phenotype that drives lesion development ahajournals.orgnih.gov. The expression of fibronectin is closely associated with the development of intimal thickening in atherosclerosis ahajournals.org. Inhibition of fibronectin polymerization has been shown to reduce intima-media thickening, leukocyte infiltration, and the accumulation of fibronectin and collagen in animal models of vascular remodeling nih.govnih.gov.

Endothelial Cell Interactions in Vascular Processes

The interaction between endothelial cells and the ECM is fundamental to maintaining vascular integrity and function. Fibronectin, a key component of the ECM, mediates endothelial cell adhesion, spreading, and motility through specific domains ahajournals.org. The CS1 peptide, containing the Leu-Asp-Val (LDV) motif, is a critical cell adhesion domain that binds to the α4β1 integrin receptor peptide.comcpcscientific.com. This interaction is vital for the adhesion, spreading, and migration of vascular endothelial cells, which are key processes in angiogenesis and vascular repair ahajournals.org. Synthetic peptides derived from the carboxyl-terminal heparin-binding domains of fibronectin, including sequences related to CS1, can support these endothelial cell functions ahajournals.org. Studies have shown that specific peptides from these regions can promote cytoskeletal reorganization and mimic the effects of the larger fibronectin fragments on endothelial cells ahajournals.org. This suggests that the CS1 sequence plays an important role in the dynamic interactions of vascular endothelial cells with the ECM during vascular processes ahajournals.org.

Role in Monocyte Rolling and Adhesion on Early Atherosclerotic Lesions

The recruitment of monocytes to the vessel wall is a critical initiating event in the formation of atherosclerotic plaques nih.govnih.gov. This process involves the rolling and firm adhesion of monocytes to the activated endothelium. The α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), expressed on monocytes, plays a major role in mediating this interaction nih.govahajournals.org. The CS1 domain of fibronectin serves as a functional ligand for VLA-4, alongside the well-known ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1) nih.govahajournals.orgahajournals.org.

In early atherosclerotic lesions, both VCAM-1 and fibronectin CS1 are involved in monocyte adhesion nih.govahajournals.org. Studies using isolated carotid arteries from apolipoprotein E-deficient (apoE−/−) mice have demonstrated that blocking VCAM-1 can reduce monocyte adhesion by approximately 75% ahajournals.orgahajournals.org. Simultaneously, blocking the interaction of VLA-4 with fibronectin CS1 using specific peptides or antibodies can decrease adhesion by about 30% nih.govahajournals.org. When both VCAM-1 and CS1 interactions with VLA-4 are blocked, monocyte adhesion is almost completely abrogated (95% reduction) nih.govahajournals.org. This indicates that while VCAM-1 is the primary ligand for VLA-4-dependent adhesion, CS1 plays a significant, non-redundant role ahajournals.org. The CS1 peptide containing the EILDV sequence can effectively inhibit mononuclear cell adhesion to early atherosclerotic endothelium, highlighting its importance in this pathological process ahajournals.org. Blocking these interactions not only reduces firm adhesion but also increases the rolling velocity of monocytes, suggesting a role for VLA-4, VCAM-1, and CS1 in slowing down monocytes to facilitate firm attachment ahajournals.orgahajournals.org.

Table 2: Key Molecules in Monocyte Adhesion to Early Atherosclerotic Lesions

MoleculeLocationBinding Partner(s)Role in AdhesionEffect of BlockadeReference
Fibronectin CS1 Endothelial ECMVLA-4 (α4β1 integrin)Ligand for VLA-4, mediates monocyte adhesion.Reduces adhesion by ~30%. nih.govahajournals.org
VCAM-1 Activated EndotheliumVLA-4 (α4β1 integrin)Primary ligand for VLA-4, mediates monocyte adhesion.Reduces adhesion by ~75%. ahajournals.orgahajournals.org
VLA-4 (α4β1 integrin) MonocytesVCAM-1, Fibronectin CS1Mediates rolling and firm adhesion to endothelium.Reduces adhesion by ~95% (when both ligand interactions are blocked). nih.govahajournals.org

Compound Names Mentioned

Future Research Directions and Unexplored Avenues

Elucidating Novel Signaling Pathways Mediated by CS1

The interaction between the CS1 peptide and its primary receptor, the α4β1 integrin, initiates a cascade of intracellular signals that dictate cellular behavior. While the initial binding event is well-characterized, the full spectrum of downstream signaling pathways remains to be completely elucidated. Future research should focus on mapping these intricate networks in greater detail.

Initial studies have implicated the activation of Focal Adhesion Kinase (FAK) as a key event following CS1-α4β1 engagement. springermedizin.decsic.es For instance, in oral squamous cell carcinoma (OSCC) cells, CS1-induced migration was shown to be dependent on the phosphorylation of FAK at Tyr-925. springermedizin.decsic.es Suppression of FAK significantly inhibited this CS1-mediated cell migration. csic.es Further downstream, the Extracellular-signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway has been identified as a crucial component. In cultured Schwann cells, the CS1 peptide was found to inhibit the activation of the ERK/MAPK stress pathway, suggesting a role in modulating cellular responses to stress and inflammation. springermedizin.de

Another important signaling axis involves Src family kinases. In vascular smooth muscle cells, the activation of α4β1 by peptides containing the Leu-Asp-Val (LDV) motif, the minimal active sequence in CS1, leads to vasoconstriction. ahajournals.orgnih.govpsu.edu This physiological response was shown to be dependent on a Src family kinase-mediated pathway that enhances calcium influx through L-type channels. ahajournals.org This finding opens up questions about how CS1-mediated signaling might regulate ion channel activity in other cell types and the specific Src family members involved.

Future investigations should aim to:

Identify the full complement of proteins that are recruited to the α4β1 integrin complex upon CS1 binding in different cell types.

Utilize phosphoproteomics and other systems biology approaches to create comprehensive maps of CS1-triggered phosphorylation cascades.

Explore the crosstalk between CS1-α4β1 signaling and other receptor pathways, such as those for growth factors, to understand how these signals are integrated by the cell. For example, α4β1 has been shown to associate with VEGFR2 in chronic lymphocytic leukemia cells, contributing to VEGF binding and signaling. ashpublications.org

Investigate the role of less-explored signaling molecules and second messengers in response to CS1 engagement.

A deeper understanding of these pathways will be critical for designing targeted therapies that can precisely modulate CS1-driven cellular functions.

Designing Advanced CS1-Mimetic Materials for Specific Cellular Control

The ability of the CS1 peptide to mediate specific cell adhesion makes it an attractive molecule for the design of advanced biomaterials for tissue engineering and regenerative medicine. karger.com By incorporating CS1-mimetic peptides into scaffolds, hydrogels, and other materials, it is possible to create environments that can selectively capture and influence the behavior of cells expressing α4β1 integrin.

The core principle behind this approach is to leverage the specific molecular recognition between the CS1 sequence and its receptor. Researchers have successfully functionalized various substrates with CS1 peptides to promote the adhesion of specific cell types. nih.gov For example, nanostructured surfaces coated with LDV-containing peptides have been shown to selectively capture α4β1-expressing Jurkat cells, mimicking the high-density binding that occurs between integrins and their natural ligands. nih.gov

Future research in this area should focus on several key aspects:

Developing "Smart" Biomaterials: Creating materials where the presentation or activity of the CS1-mimetic peptide can be controlled in space and time by external stimuli such as light, temperature, or pH. rsc.org This would allow for dynamic control over cell adhesion and migration within a regenerative niche.

Multi-functionalization: Combining CS1-mimetic peptides with other bioactive signals (e.g., growth factors, other ECM motifs like RGD) within a single material to orchestrate complex cellular responses such as differentiation and tissue formation. nih.gov

Mimicking the Native ECM: Engineering hydrogels and scaffolds that not only present the CS1 ligand but also replicate the mechanical properties (e.g., stiffness, viscoelasticity) of the target tissue's extracellular matrix. karger.comrsc.orgmdpi.com This is crucial as mechanical cues are known to work in concert with biochemical signals to direct cell fate.

Agonist versus Antagonist Design: Synthesizing cyclic and modified CS1-mimetic peptides that can act as either potent agonists (to enhance cell adhesion and retention) or antagonists (to block pathological cell migration). nih.govacs.org Computational studies have begun to predict the structural features that determine whether a ligand will activate or inhibit the receptor, offering a path toward rational design. nih.govacs.org

These advanced CS1-mimetic materials hold immense promise for applications ranging from creating more effective scaffolds for tissue repair to developing targeted drug delivery systems. rsc.org

Understanding Context-Dependent CS1 Functionality

A fascinating aspect of CS1 biology is that its function is highly dependent on the cellular and tissue context. The same CS1-α4β1 interaction can elicit different, and sometimes opposing, cellular responses depending on the environment.

In the context of cancer, the role of CS1 is complex. In oral squamous cell carcinoma (OSCC), high expression of the CS1 isoform of fibronectin correlates with the disease state. springermedizin.decsic.es In vitro, the CS1 peptide was shown to promote OSCC cell spreading, migration, and invasion. springermedizin.decsic.es Conversely, in other models, CS1 peptides have been shown to inhibit tumor metastasis. medchemexpress.comglpbio.com This suggests that the outcome of CS1 signaling is modulated by other factors within the tumor microenvironment. For instance, α4β1 signaling can antagonize the stress fiber formation induced by α5β1 integrin (the primary RGD receptor), leading to a more migratory phenotype in melanoma cells. molbiolcell.org

In inflammatory settings, the context-dependency is also evident. In rheumatoid arthritis, CS1-containing fibronectin is exclusively expressed on the synovial endothelium, where it is thought to mediate the recruitment of α4β1-expressing leukocytes into the inflamed joint. springermedizin.de In a model of peripheral nerve injury, however, acute administration of a CS1 peptide attenuated mechanical allodynia (a type of nerve pain) and reduced levels of the pro-inflammatory cytokine IL-17A in the injured nerve. springermedizin.de This suggests a potential anti-inflammatory or modulatory role in certain neuropathic pain contexts. Furthermore, CS1 peptides, in conjunction with anti-CD3 antibodies, can promote the proliferation of CD4+ T cells, indicating a role in T-cell activation. psu.edu

Key areas for future research include:

Systematic Comparison: Directly comparing CS1-mediated signaling and cellular outcomes in different cell types (e.g., cancer cells, immune cells, fibroblasts, neurons) under identical experimental conditions.

Microenvironment Modeling: Using 3D co-culture systems and organ-on-a-chip technology to investigate how the interplay between different cell types and ECM components within a specific microenvironment (e.g., tumor, inflamed synovium) dictates the functional consequences of CS1-α4β1 binding.

Receptor Crosstalk: Investigating how the simultaneous engagement of other receptors (e.g., other integrins, growth factor receptors, cytokine receptors) modifies the signaling output from the CS1-α4β1 interaction.

Unraveling this context-dependency is essential for predicting the effect of CS1-targeted therapies in different diseases.

Computational Modeling and Structural Prediction of CS1 Interactions

A significant hurdle in fully understanding CS1-mediated function is the lack of a high-resolution experimental structure of the α4β1 integrin in complex with the CS1 peptide. Computational modeling and structural prediction offer powerful tools to bridge this gap and provide insights into the molecular details of this critical interaction.

Homology modeling has been used to build three-dimensional models of the α4β1 headpiece, typically using the known crystal structures of other integrins, such as αVβ3 or α4β7, as templates. scielo.brnih.govnih.gov These models have been instrumental in performing molecular docking studies to predict how CS1-mimetic ligands, which often contain the core LDV motif, bind to the receptor. scielo.brnih.gov These studies have helped to identify key amino acid residues in the integrin binding pocket that interact with the ligand. nih.gov

Molecular dynamics (MD) simulations have further refined these models by exploring the dynamic nature of the receptor-ligand complex and improving the accuracy of binding mode predictions. scielo.brscielo.br For example, computational studies have been used to investigate the structural determinants that differentiate α4β1 agonists from antagonists. nih.govacs.org These studies predict that agonists and antagonists may adopt distinct conformations upon binding, leading to different interactions with the receptor that either trigger or block the conformational changes associated with integrin activation. nih.govacs.org

Future directions for computational research include:

Advanced Simulation Techniques: Employing enhanced sampling methods, such as mixed-solvent MD simulations, to identify not only the primary binding site but also potential allosteric sites on the α4β1 integrin that could be targeted for therapeutic modulation. acs.org

Hybrid Modeling: Combining computational models with lower-resolution experimental data from techniques like cryo-electron microscopy (cryo-EM) to generate more accurate and experimentally validated models of the full CS1-α4β1 complex.

Predictive Design: Using computational docking and free energy calculations to rationally design novel CS1-mimetic peptides and small molecules with improved affinity, selectivity, and desired functional outcomes (agonist vs. antagonist). scielo.br

Investigating Conformational Dynamics: Simulating the large-scale conformational changes that integrins undergo upon ligand binding and activation to understand how CS1 binding translates into an intracellular signal.

These computational approaches will be invaluable for guiding experimental studies and accelerating the discovery of new drugs targeting the CS1-α4β1 axis.

Investigations into Post-Translational Modifications Affecting CS1 Activity

Post-translational modifications (PTMs) are covalent alterations to proteins that can dramatically affect their structure, function, and interactions. ahajournals.orguniprot.org Both fibronectin and its integrin receptors are glycoproteins, and it is highly likely that PTMs play a significant role in modulating CS1 activity. frontiersin.orgportlandpress.comjst.go.jp This remains a largely unexplored but potentially critical area of research.

One key study has already highlighted the importance of glycosylation. It was discovered that a specific O-glycosylation within the variable region of fibronectin (where CS1 resides) is responsible for inhibiting osteoblast differentiation in a mouse model of hepatic osteodystrophy. nih.gov This inhibitory effect was mediated through the α4β1 integrin and could be prevented by administering a CS1 peptide, directly linking a specific PTM in the vicinity of CS1 to a pathological outcome via its receptor. nih.gov The IIICS region, which contains CS1, can carry both N-linked and O-linked glycans, suggesting a rich potential for regulation. portlandpress.comresearchgate.net

The glycosylation status of the α4β1 receptor itself is also a critical factor. N-linked glycosylation of integrins is known to be essential for their proper folding, dimerization, and ligand-binding activity. jst.go.jpaacrjournals.org Alterations in the glycan structures on the β1 integrin subunit, for example, can lead to reduced cell adhesion and increased cell migration. aacrjournals.org

Phosphorylation is another PTM that warrants investigation. While many phosphorylation sites have been identified on fibronectin, the functional consequence of phosphorylation specifically within or near the CS1 sequence is unknown. plos.org However, it has been shown that in vitro phosphorylation of fibronectin can enhance cell attachment and mechanical functions, suggesting that this PTM can broadly impact fibronectin's bioactivity. plos.org

Future research in this area should focus on:

Mapping PTMs: Using advanced mass spectrometry techniques to precisely map the locations and types of PTMs (e.g., glycosylation, phosphorylation, sulfation) on the IIICS region of fibronectin from different tissues and disease states. uniprot.org

Functional Analysis: Creating fibronectin variants with specific PTMs (or mutations that prevent them) to directly test how these modifications affect CS1's binding affinity for α4β1 and its downstream signaling.

Receptor PTMs: Investigating how cell-type-specific glycosylation or phosphorylation of the α4β1 integrin alters its recognition of the CS1 peptide.

Enzymatic Regulation: Identifying the specific enzymes (e.g., glycosyltransferases, kinases, phosphatases) that are responsible for modifying the CS1 region and its receptor, as these enzymes could represent novel therapeutic targets.

Exploring the role of PTMs will add a new layer of complexity and regulatory control to our understanding of CS1 biology, potentially revealing novel mechanisms of disease and targets for intervention.

Q & A

Basic Research Questions

Q. How can researchers ensure batch-to-batch consistency of Fibronectin CS1 Peptide in cell adhesion assays?

  • Methodological Answer: Batch consistency is critical for reproducible results. Request peptide content analysis (via amino acid or elemental analysis) to verify concentration, and specify TFA removal (<1%) for cell-based assays to avoid cytotoxicity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) should confirm purity (>95%) and identity. If variations arise, normalize peptide concentrations across batches using quantitative UV spectroscopy or adjust experimental protocols to account for salt/water content differences .

Q. What analytical methods are recommended to confirm the identity and purity of this compound?

  • Methodological Answer: Use reversed-phase HPLC with UV detection (e.g., at 214 nm) to assess purity, coupled with electrospray ionization mass spectrometry (ESI-MS) for molecular weight verification. For functional validation, circular dichroism (CD) can confirm secondary structure integrity. Amino acid analysis (AAA) or nuclear magnetic resonance (NMR) spectroscopy provides additional compositional validation .

Q. How does the absence of the RGD domain in this compound influence its anti-metastatic properties?

  • Methodological Answer: The RGD domain typically mediates integrin binding (e.g., α5β1, αvβ3). CS1’s inhibitory effect on metastasis is attributed to its alternative binding motifs (e.g., LDV sequence in EILDVPST), which interact with α4β1 integrins, disrupting tumor cell adhesion to fibronectin-rich matrices. Validate this mechanism using α4β1-specific blocking antibodies or knockout models in spontaneous metastasis assays (e.g., murine melanoma B16-F10 models) .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s role in cell migration across different cancer models?

  • Methodological Answer: Contradictions may arise from cell-type-specific integrin expression or variations in peptide solubility/concentration. Design experiments to:

  • Compare CS1’s effects in α4β1-positive vs. α4β1-negative cell lines.
  • Titrate peptide concentrations (1–100 µM) to assess dose-dependent inhibition.
  • Use real-time cell migration assays (e.g., xCELLigence) to quantify dynamic responses.
    Cross-validate findings with in vivo models (e.g., tail vein injection for lung colonization assays) .

Q. What strategies are effective for integrating this compound into biomaterials for regenerative applications?

  • Methodological Answer: Covalent conjugation (e.g., carbodiimide chemistry) or physical adsorption onto scaffolds (e.g., hydrogels, electrospun fibers) can immobilize CS1. Validate bioactivity via:

  • Primary cell adhesion assays (e.g., fibroblasts or endothelial cells).
  • In vivo testing for biocompatibility and functional outcomes (e.g., wound healing models).
    Ensure peptide stability using protease inhibitors or D-amino acid substitutions .

Q. How can researchers optimize experimental designs to study CS1’s role in ischemia-reperfusion injury?

  • Methodological Answer: Apply the PICO framework:

  • Population: Rodent models of hepatic or renal ischemia-reperfusion.
  • Intervention: Intravenous CS1 administration pre-/post-ischemia.
  • Comparator: Saline or scrambled peptide controls.
  • Outcome: Histological damage scoring, serum biomarkers (e.g., ALT, LDH), and inflammatory cytokine profiling (IL-6, TNF-α). Use power analysis to determine sample sizes .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility when interpreting HPLC data for this compound impurities?

  • Methodological Answer: Standardize HPLC conditions:

  • Column: C18, 5 µm particle size, 150 mm length.
  • Gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes.
  • Flow rate: 1 mL/min.
    Quantify impurities using area-under-the-curve (AUC) analysis and compare retention times to synthetic standards. For trace impurities (<0.1%), use tandem MS (MS/MS) for structural identification .

Q. How should researchers document experimental protocols to enhance reproducibility in CS1 studies?

  • Methodological Answer: Follow the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Include:

  • Peptide source, batch number, and QC reports (HPLC/MS).
  • Detailed cell culture conditions (e.g., serum concentration, passage number).
  • Statistical analysis methods (e.g., ANOVA with post-hoc tests).
    Publish raw data in repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.